molecular formula C19H12Cl3F3N4O B2721496 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 338795-39-4

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

Cat. No. B2721496
CAS RN: 338795-39-4
M. Wt: 475.68
InChI Key: ZXLDMVYNBJLCAW-FLUNURKVSA-N
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Description

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a useful research compound. Its molecular formula is C19H12Cl3F3N4O and its molecular weight is 475.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metal Complex Characterization

Hydrazones, including pyridinecarbaldehyde pyridylhydrazones, have been synthesized and their properties investigated, especially in forming metal complexes. These studies provide insights into the molecular design of sensitive hydrazone reagents for various applications, including the synthesis of metal complexes with unique properties (Odashima et al., 1993). Similarly, expanded porphyrins have been synthesized through condensation reactions involving pyrrole, showcasing the utility of such reactions in creating complex structures with potential applications in material science and catalysis (Maes et al., 2005).

Characterization of Transition Metal Complexes

Research on transition metal complexes of hydrazone ligands highlights their synthesis and characterization, demonstrating the potential of hydrazones in forming stable complexes with metals. These complexes have been spectrophotometrically characterized, providing valuable information about their structural and electronic properties, which could be relevant for catalytic, optical, and material applications (Abubakar et al., 2019).

Molecular and Supramolecular Chemistry

The study of hydrazones extends to their molecular and supramolecular chemistry, including their role in forming complexes with vanadium(IV) and V(V), which exhibit unique structural features due to the coordination modes of the hydrazone ligands. These studies contribute to our understanding of the chemistry of transition metal hydrazone complexes, which could be useful in developing new materials or catalytic systems (Mangalam et al., 2009).

Antimicrobial Applications

Some studies have focused on the synthesis of hydrazone compounds and their metal complexes to evaluate their in vitro antibacterial properties. These research efforts are crucial for identifying new antimicrobial agents and understanding the structure-activity relationships that govern their efficacy (Angelusiu et al., 2010).

properties

IUPAC Name

[5-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3F3N4O/c1-29-9-10(17(30)14-3-2-12(20)6-15(14)21)4-13(29)8-27-28-18-16(22)5-11(7-26-18)19(23,24)25/h2-9H,1H3,(H,26,28)/b27-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLDMVYNBJLCAW-FLUNURKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

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